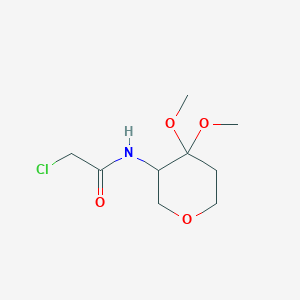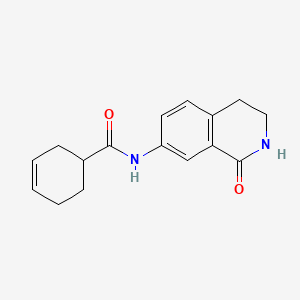
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide” is a chemical compound that contains an isoquinoline group, which is a type of nitrogen-containing heterocycle . Isoquinolines are found in a number of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, possibly through a Pictet-Spengler reaction or a similar cyclization . The carboxamide group could be introduced through a coupling reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a cyclohexene ring, and a carboxamide group. The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoquinoline ring, the cyclohexene ring, and the carboxamide group . The isoquinoline ring is aromatic and would be expected to undergo reactions typical of aromatic compounds . The cyclohexene ring is an alkene and could undergo addition reactions . The carboxamide group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isoquinoline ring could contribute to its aromaticity and stability .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, with their "privileged scaffold" status, have been explored for their therapeutic potential across a wide range of medical applications. Initially recognized for their neurotoxic effects, certain derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous agents preventing Parkinsonism. This class of compounds has found applications in cancer therapy, notably with the FDA approval of trabectedin for soft tissue sarcomas. Their potential extends to treating infectious diseases like malaria, tuberculosis, and various viral infections, showcasing a broad therapeutic spectrum (Singh & Shah, 2017).
Antioxidant Activity and Radical Cyclizations
The study of antioxidants, particularly in the context of food engineering, medicine, and pharmacy, highlights the importance of compounds capable of inhibiting oxidative stress. Tetrahydroisoquinoline derivatives have been assessed for their antioxidant capacities, contributing to the understanding of their protective effects against cellular damage. Radical cyclizations, a key reaction mechanism, have been harnessed for synthesizing physiologically active compounds, indicating the versatility of tetrahydroisoquinolines in producing therapeutic agents with potential benefits in treating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15(12-4-2-1-3-5-12)18-13-7-6-11-8-9-17-16(20)14(11)10-13/h1-2,6-7,10,12H,3-5,8-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFZKKIOROHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohex-3-enecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

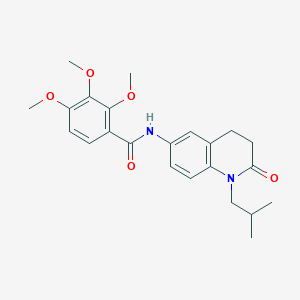
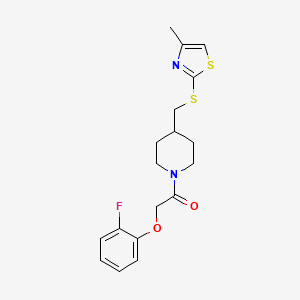
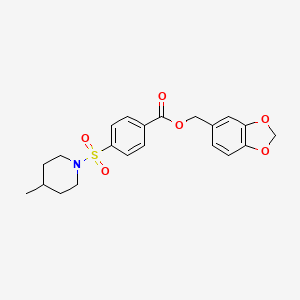
![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)
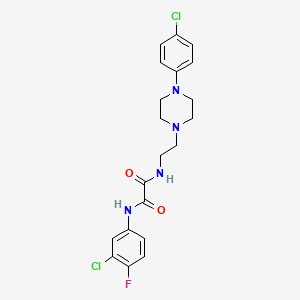
![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)
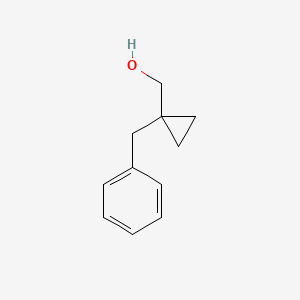
![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid](/img/structure/B2579161.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)
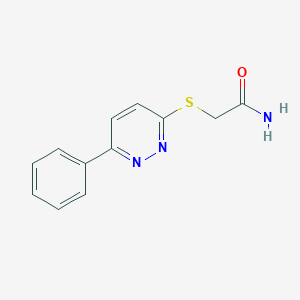
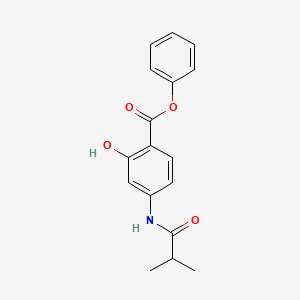
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
